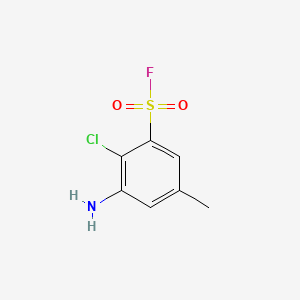

3-Amino-2-chloro-5-methylbenzene-1-sulfonylfluoride

Description

Properties

CAS No. |

2168799-15-1 |

|---|---|

Molecular Formula |

C7H7ClFNO2S |

Molecular Weight |

223.65 g/mol |

IUPAC Name |

3-amino-2-chloro-5-methylbenzenesulfonyl fluoride |

InChI |

InChI=1S/C7H7ClFNO2S/c1-4-2-5(10)7(8)6(3-4)13(9,11)12/h2-3H,10H2,1H3 |

InChI Key |

JOONIVYZKMEAJB-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)S(=O)(=O)F)Cl)N |

Origin of Product |

United States |

Preparation Methods

Sulfonyl Halide Intermediate Route

A common approach to preparing sulfonyl fluorides is via sulfonyl halide intermediates, particularly sulfonyl chlorides, which are subsequently converted to sulfonyl fluorides. According to a patented process, the synthesis involves:

- Starting from a sulfonic acid salt or sulfonate precursor (e.g., Ar-(R)z-SO3^− M^+), where Ar is an aryl group substituted with amino, chloro, and methyl groups.

- Reacting with a halogen substitution reagent such as oxalyl chloride to form the sulfonyl chloride intermediate.

- Careful removal or destruction of excess halogen reagent (e.g., by minimal water addition or distillation) to avoid impurities.

- Subsequent reaction of the sulfonyl chloride with a fluoride source or direct fluorination to yield the sulfonyl fluoride.

This method emphasizes:

- Use of mild conditions to prevent sulfur dioxide loss and side reactions.

- Control of water content in the solvent system (e.g., tetrahydrofuran with minimal water) to prevent hydrolysis of sensitive sulfonyl halides.

- Use of bases such as ammonia or trialkylamines to facilitate amination steps.

This approach is adaptable to compounds like 3-amino-2-chloro-5-methylbenzene-1-sulfonyl fluoride when the aromatic ring is appropriately substituted.

Direct Sulfonyl Fluoride Formation

While the above method uses sulfonyl chlorides as intermediates, direct fluorination of sulfonyl chlorides or sulfonic acids with fluorinating agents (e.g., sulfur tetrafluoride or Deoxo-Fluor) is also a viable route, though less commonly reported for this specific compound.

Functional Group Installation Prior to Sulfonylation

The preparation of the aromatic ring with the correct substitution pattern (3-amino, 2-chloro, 5-methyl) is critical. Literature on related compounds suggests the following sequence:

- Starting from m-toluic acid or methyl-substituted benzoic acid derivatives.

- Nitration to introduce a nitro group at the 3-position.

- Reduction of the nitro group to an amino group.

- Chlorination at the 2-position using reagents such as N-chlorosuccinimide (NCS) in solvents like N,N-dimethylformamide (DMF) with benzoyl peroxide as a radical initiator.

This sequence yields 3-amino-2-chloro-5-methylbenzoic acid, which can be converted to the sulfonyl fluoride via sulfonylation and fluorination steps.

Detailed Synthetic Procedure (Illustrative)

Research Findings and Optimization

- The presence of electron-withdrawing groups like chloro and electron-donating groups like amino and methyl influences the reactivity and regioselectivity during chlorination and sulfonylation steps.

- Minimizing water during sulfonyl chloride formation is crucial to prevent hydrolysis and impurity formation.

- Use of catalytic amounts of water in organic solvents like tetrahydrofuran improves amine reagent solubility without compromising sulfonyl halide stability.

- Radical chlorination using NCS and benzoyl peroxide in polar aprotic solvents (DMF, DMSO) at controlled temperatures (90-110 °C) provides high yield and selectivity for chlorination at the 5-position.

- Alternative cross-coupling approaches using sulfonamidomethyl trifluoroborates have been explored for similar sulfonyl compounds, but their low solubility and reaction conditions limit their direct application here.

Summary Table of Key Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Sulfonyl chloride intermediate | Sulfonic acid salt or sulfonate | Oxalyl chloride, minimal water, organic solvent | High purity sulfonyl fluoride | Requires careful control of moisture |

| Aromatic ring functionalization | m-toluic acid | Nitration (HNO3), reduction (H2), chlorination (NCS, benzoyl peroxide) | Well-established, scalable | Multi-step, moderate energy demand |

| Direct fluorination | Sulfonyl chloride | Fluoride sources (KF, Selectfluor) | Direct conversion | Sensitive to hydrolysis, reagent cost |

Chemical Reactions Analysis

Types of Reactions

3-Amino-2-chloro-5-methylbenzene-1-sulfonylfluoride can undergo various chemical reactions, including:

Substitution Reactions: The chloro group can be substituted with other nucleophiles.

Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form other amines.

Coupling Reactions: The compound can participate in Suzuki-Miyaura coupling reactions to form biaryl compounds.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium hydroxide or potassium tert-butoxide.

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide are used.

Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions may yield various substituted benzene derivatives, while coupling reactions can produce complex biaryl structures.

Scientific Research Applications

3-Amino-2-chloro-5-methylbenzene-1-sulfonylfluoride has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used to study enzyme inhibition and protein interactions.

Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism by which 3-Amino-2-chloro-5-methylbenzene-1-sulfonylfluoride exerts its effects involves its interaction with specific molecular targets. The sulfonyl fluoride group can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. This property makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3-Amino-2-chloro-5-methylbenzene-1-sulfonylfluoride with four structurally related compounds from the aryl sulfonic acid and heterocyclic families, emphasizing functional group diversity and applications.

Functional Group and Reactivity Analysis

N-(2-Amino-4-fluorophenyl)-2-fluorobenzamide (CAS 926223-40-7) Structure: Contains a benzamide core with fluorine atoms at positions 2 (benzamide) and 4 (phenyl ring), plus an amino group at position 2. Reactivity: The amide group (-CONH-) is less reactive than sulfonyl fluoride, favoring hydrogen bonding and stability under physiological conditions. Fluorine atoms enhance electronegativity and metabolic stability. Applications: Suited for drug candidates targeting enzymes requiring planar, hydrogen-bonding motifs (e.g., kinase inhibitors) .

1-(2-Chloro-4-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazole-3-carboxylic acid (CAS 926236-14-8) Structure: Combines a tetrahydroindazole bicyclic system with a carboxylic acid (-COOH) and halogenated phenyl group (2-Cl, 4-F). Reactivity: The carboxylic acid is acidic (pKa ~4-5), enabling salt formation for improved solubility. The indazole core offers conformational rigidity. Applications: Potential use in anti-inflammatory or anticancer agents due to indazole’s prevalence in bioactive molecules .

3-(3-Chloro-4-fluorophenoxy)propanoic acid (CAS 926224-45-5) Structure: Phenoxy ether linked to a propanoic acid chain, with 3-Cl and 4-F substituents on the aromatic ring. Reactivity: The ether (-O-) and carboxylic acid groups enhance hydrophilicity. Halogens increase lipophilicity and resistance to oxidative metabolism. Applications: Likely used in agrochemicals or prodrugs requiring gradual hydrolysis .

3-Methyl-4-tetrazol-1-yl-benzoic acid (CAS 926272-05-1)

- Structure : Benzoic acid derivative with a tetrazole (-C₂N₄H) at position 4 and methyl at position 3.

- Reactivity : Tetrazole acts as a bioisostere for carboxylic acids, offering improved bioavailability and resistance to decarboxylation.

- Applications : Common in angiotensin II receptor blockers (ARBs) and other cardiovascular drugs .

Comparative Data Table

Key Research Findings

- Sulfonyl Fluorides : The main compound’s -SO₂F group exhibits superior reactivity in aqueous environments compared to amides or carboxylic acids, enabling selective bioconjugation .

- Halogen Effects : Chloro and fluoro substituents in analogs enhance lipid solubility and prolong half-life but may introduce toxicity risks .

- Structural Rigidity : Tetrahydroindazole and tetrazole systems in analogs improve target binding affinity but reduce synthetic accessibility compared to the main compound’s simpler benzene scaffold.

Biological Activity

3-Amino-2-chloro-5-methylbenzene-1-sulfonylfluoride, also known as a sulfonyl fluoride compound, has garnered attention in various biological and medicinal chemistry studies. This compound is characterized by its sulfonyl fluoride functional group, which is known for its ability to covalently modify proteins, thereby influencing their biological activity. This article delves into the biological activity of this compound, highlighting its mechanisms of action, potential therapeutic applications, and relevant case studies.

The biological activity of 3-amino-2-chloro-5-methylbenzene-1-sulfonylfluoride primarily stems from its ability to act as a covalent inhibitor. The sulfonyl fluoride group can react with nucleophilic sites on proteins, such as lysine residues, leading to irreversible modification. This mechanism is particularly relevant in the context of enzyme inhibition and molecular targeting in therapeutic applications.

- Covalent Modification : The compound selectively modifies target proteins, which can stabilize or destabilize their structure and function. For instance, it has been shown to stabilize the tetrameric structure of transthyretin (TTR), a protein involved in amyloid diseases. By locking TTR in its native state, the compound could potentially prevent amyloid fibril formation associated with various neuropathies .

- Kinetic Stabilization : In studies involving TTR, the kinetic stabilization provided by sulfonyl fluorides like this compound has been quantified, showing a significant increase in the rate of conjugation compared to hydrolysis reactions. This property is crucial for developing therapeutic agents that target protein misfolding diseases .

Research Findings

Recent studies have highlighted the diverse applications and implications of 3-amino-2-chloro-5-methylbenzene-1-sulfonylfluoride:

- Inhibition of Enzymatic Activity : The compound has been assessed for its inhibitory effects on various enzymes. For example, it has been utilized in studies focusing on tyrosinase inhibition, where it demonstrated competitive inhibition characteristics .

- Therapeutic Potential : As a covalent inhibitor, this compound holds promise for treating diseases characterized by protein misfolding and aggregation. Its ability to stabilize TTR suggests potential applications in therapies for conditions like familial amyloid polyneuropathy (FAP) and other amyloidosis-related disorders .

Case Studies

Several case studies have explored the biological activity and therapeutic potential of this sulfonyl fluoride:

- Transthyretin Stabilization : A study demonstrated that compounds with sulfonyl fluoride groups could effectively stabilize TTR against dissociation and aggregation. This stabilization was linked to a reduction in amyloid fibril formation in vitro and in vivo models .

- Kinase Inhibition : Another investigation focused on the use of sulfonyl fluoride probes for targeting protein kinases. These probes were shown to label multiple kinases in live cells, indicating broad applicability for studying kinase functions and developing targeted therapies .

Data Table

The following table summarizes key findings related to the biological activity of 3-amino-2-chloro-5-methylbenzene-1-sulfonylfluoride:

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-amino-2-chloro-5-methylbenzene-1-sulfonylfluoride, and how do reaction conditions influence yield?

- The compound can be synthesized via sulfonation of substituted benzene precursors followed by halogenation and amination. Key factors include temperature control (<50°C to avoid sulfonyl fluoride degradation) and solvent selection (e.g., dichloromethane for improved solubility of intermediates). Purification via recrystallization or column chromatography is critical, as side products like sulfonic acids may form due to hydrolysis .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?

- 19F NMR is essential for confirming the sulfonyl fluoride group (δ ~55–65 ppm). 1H NMR identifies aromatic protons (δ 6.8–7.5 ppm, split patterns reflect chloro and methyl substituents). FT-IR should show S-F stretching (~750–800 cm⁻¹) and NH₂ bands (~3300–3500 cm⁻¹). Mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]+ at m/z ~247.5) .

Q. How does the compound’s stability vary under different storage conditions?

- The sulfonyl fluoride group is moisture-sensitive. Store under inert gas (argon) at –20°C in anhydrous solvents (e.g., THF or DMF). Degradation products include sulfonic acids (detectable via TLC or LC-MS). Avoid prolonged exposure to basic conditions (>pH 8), which accelerate hydrolysis .

Q. What solvents are compatible for solubility studies, and how does protonation state affect reactivity?

- Solubility is highest in polar aprotic solvents (DMSO, DMF). In acidic media, the amino group protonates (NH₃⁺), reducing nucleophilicity. Deprotonation (e.g., with NaHCO₃) enhances reactivity in coupling reactions (e.g., sulfonamide formation with amines) .

Advanced Research Questions

Q. How can regioselectivity challenges in sulfonamide derivatization be addressed?

- Competing reactions (e.g., sulfonate ester formation with alcohols vs. sulfonothioates with thiols) require careful pH and catalyst selection. For amine coupling, use DMAP or Hünig’s base to activate the sulfonyl fluoride. Kinetic studies (NMR monitoring) help optimize conditions .

Q. What strategies resolve contradictions in reported biological activity data for derivatives?

- Discrepancies may arise from impurities (e.g., residual chloride from synthesis) or assay interference (fluoride release in aqueous media). Validate purity via elemental analysis and control experiments (e.g., fluoride ion-selective electrode measurements). Cross-reference IC₅₀ values across multiple cell lines .

Q. How can computational modeling predict electronic effects of substituents on sulfonyl fluoride reactivity?

- DFT calculations (e.g., B3LYP/6-31G*) model electron-withdrawing effects of chloro and methyl groups on the sulfonyl fluoride’s electrophilicity. Fukui indices identify reactive sites for nucleophilic attack. Compare with experimental Hammett σ values to validate trends .

Q. What role does the compound play in surface chemistry or material science applications?

- The sulfonyl fluoride group enables covalent bonding to hydroxyl-rich surfaces (e.g., silica nanoparticles) for functionalized material synthesis. XPS and AFM confirm surface modification. Stability under UV or thermal stress must be assessed for catalytic or sensor applications .

Q. How do steric and electronic factors influence its interaction with biological targets (e.g., enzymes)?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.